4-(2,2-Diethoxyethoxy)benzaldehyde
Description
4-(2,2-Diethoxyethoxy)benzaldehyde is a benzaldehyde derivative featuring a para-substituted alkoxy chain with a branched diethoxyethoxy group. Its molecular formula is C₁₃H₁₈O₅, and its structure includes a benzaldehyde core modified by a 2,2-diethoxyethoxy substituent at the 4-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing fluorophores and heterocyclic systems. For example, it serves as a precursor for amyloid plaque-targeting probes like BZ-OB, synthesized via o-alkylation and dehydration steps . The diethoxyethoxy group enhances solubility in polar solvents while maintaining moderate hydrophobicity, making it suitable for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(2,2-diethoxyethoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-15-13(16-4-2)10-17-12-7-5-11(9-14)6-8-12/h5-9,13H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCGFCIGGIFIBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC1=CC=C(C=C1)C=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596033 | |
| Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82964-41-8 | |
| Record name | 4-(2,2-Diethoxyethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diethoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2,2-diethoxyethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 4-(2,2-Diethoxyethoxy)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Diethoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzaldehyde moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 4-(2,2-Diethoxyethoxy)benzoic acid.
Reduction: 4-(2,2-Diethoxyethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
4-(2,2-Diethoxyethoxy)benzaldehyde serves as an intermediate in the synthesis of various organic compounds. It can undergo:
- Nucleophilic Substitution : The diethoxy groups can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
- Oxidation Reactions : The aldehyde group can be oxidized to form carboxylic acids, which are valuable in further synthetic pathways.
Pharmaceutical Development
This compound has been explored for its potential pharmacological properties:
- Antimicrobial Activity : Studies have indicated that derivatives of 4-(2,2-Diethoxyethoxy)benzaldehyde exhibit antimicrobial properties against various bacterial strains.
- Antioxidant Properties : Research suggests that the compound may possess antioxidant capabilities, making it a candidate for formulations aimed at reducing oxidative stress.
Material Science
In material science, 4-(2,2-Diethoxyethoxy)benzaldehyde is utilized for:
- Polymer Synthesis : It can be incorporated into polymer matrices to enhance their properties, such as flexibility and thermal stability.
- Coatings and Adhesives : The compound's reactivity allows it to be used in the formulation of specialty coatings and adhesives with improved performance characteristics.
Case Study 1: Antimicrobial Activity Assessment
A study conducted on various derivatives of 4-(2,2-Diethoxyethoxy)benzaldehyde showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length influenced the effectiveness of the compounds.
Case Study 2: Polymer Composite Development
Research into using 4-(2,2-Diethoxyethoxy)benzaldehyde as a monomer for synthesizing biodegradable polymers highlighted its ability to improve mechanical properties while maintaining environmental compatibility. The resulting materials were tested for tensile strength and degradation rates, showing promising results for future applications in sustainable materials.
Mechanism of Action
The mechanism of action of 4-(2,2-Diethoxyethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, its unique structure allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-(2,2-Diethoxyethoxy)benzaldehyde, the following table compares it with structurally related benzaldehyde derivatives:
Key Structural and Functional Insights:
Substituent Effects on Solubility: Longer alkoxy chains (e.g., PEG-like substituents in ) increase hydrophilicity, enhancing water solubility for biomedical applications . Aromatic ethers (e.g., phenoxyethoxy in ) introduce rigidity and lipophilicity, favoring membrane permeability in drug candidates .
Electronic Modulation: Electron-donating groups (e.g., dimethylamino in ) activate the benzene ring toward electrophilic substitution, useful in synthesizing charged intermediates for receptor-targeted molecules . Acetal-protected aldehydes (e.g., 1,3-dioxane in ) stabilize reactive aldehyde groups during multi-step syntheses .
Biological Activity :
Biological Activity
4-(2,2-Diethoxyethoxy)benzaldehyde is an organic compound with potential applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is crucial for exploring its therapeutic potential and interactions with biological systems.
- Chemical Formula : C15H22O4
- CAS Number : 82964-41-8
- Molecular Weight : 266.33 g/mol
The biological activity of 4-(2,2-Diethoxyethoxy)benzaldehyde is primarily attributed to its interactions with various biomolecules. It may act through the following mechanisms:
- Enzyme Inhibition : Similar compounds have shown potential in inhibiting specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Cell Signaling Modulation : This compound may influence signaling pathways by interacting with receptors or other proteins, potentially affecting cell proliferation and differentiation.
Biological Activity Overview
Research has indicated several biological activities associated with 4-(2,2-Diethoxyethoxy)benzaldehyde:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inhibiting the proliferation of cancer cells. For instance, it has been tested in various cancer cell lines, showing a dose-dependent inhibition of cell growth.
- Antimicrobial Properties : Some investigations have highlighted its potential as an antimicrobial agent against various pathogens, although specific mechanisms remain to be elucidated.
Case Studies and Research Findings
- Anticancer Efficacy :
- Antimicrobial Activity :
- Mechanistic Insights :
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Observed Effect | IC50/MIC Values |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer Cells) | Cytotoxicity | IC50 ≈ 15 µM |
| Antimicrobial | E. coli | Moderate Inhibition | MIC ≈ 32-64 µg/mL |
| Apoptosis Induction | Various Cancer Cell Lines | Activation of Caspases | Not Specified |
Pharmacokinetics and Metabolism
The pharmacokinetics of 4-(2,2-Diethoxyethoxy)benzaldehyde have not been extensively studied; however, based on structural analogs:
- Absorption : Likely good due to its lipophilic nature.
- Distribution : Predicted to distribute widely in tissues owing to its hydrophobic characteristics.
- Metabolism : Expected to undergo phase I metabolism primarily through oxidation and conjugation reactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
